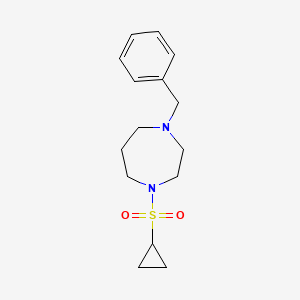
1-benzyl-4-(cyclopropanesulfonyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-(cyclopropanesulfonyl)-1,4-diazepane, also known as 1-benzyl-4-cyclopropanesulfonyldiazepane or 1-benzyl-4-diazepane-cyclopropanesulfonyl (1-B-4-CPD), is an organic compound that is widely used in the synthesis of drugs and other substances. It is a cyclic sulfonyl compound that has been studied extensively in recent years due to its potential applications in medicinal chemistry. 1-B-4-CPD has been found to have a variety of biochemical and physiological effects, as well as numerous advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 1-B-4-CPD is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to act as an antagonist of certain receptors, such as the serotonin receptor and the dopamine receptor. Additionally, 1-B-4-CPD has been found to have an effect on the activity of certain proteins, such as caspases, which are involved in the regulation of cell death.
Biochemical and Physiological Effects
1-B-4-CPD has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins. It has also been found to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes. Additionally, 1-B-4-CPD has been found to have an effect on the activity of certain proteins, such as caspases, which are involved in the regulation of cell death.
実験室実験の利点と制限
1-B-4-CPD has numerous advantages and limitations for laboratory experiments. One of the main advantages of using 1-B-4-CPD is that it is relatively easy to synthesize. Additionally, it is relatively stable, which makes it easier to store and handle. One of the main limitations of using 1-B-4-CPD is that it is not very soluble in water, which can make it difficult to dissolve in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can make it difficult to use in certain types of reactions.
将来の方向性
There are a number of possible future directions for 1-B-4-CPD. One of the main areas of research is the development of new synthetic methods for the compound. Additionally, research is being conducted on the biochemical and physiological effects of 1-B-4-CPD, as well as its potential applications in medicinal chemistry. Additionally, research is being conducted on the potential uses of 1-B-4-CPD as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Finally, research is being conducted on the potential uses of 1-B-4-CPD as an antagonist of certain receptors, such as the serotonin receptor and the dopamine receptor.
合成法
The synthesis of 1-B-4-CPD is a multi-step process that involves the cyclization of an amide to form a cyclic sulfonyl compound. The first step involves the reaction of an amide with an alkyl bromide to form an alkyl amide. The alkyl amide is then treated with a base, such as potassium carbonate, to form a cyclic sulfonyl compound. The cyclic sulfonyl compound is then reacted with a base, such as sodium hydroxide, to form 1-B-4-CPD.
科学的研究の応用
1-B-4-CPD has been widely studied in recent years due to its potential applications in medicinal chemistry. It has been found to have a variety of biochemical and physiological effects, as well as numerous advantages and limitations for laboratory experiments. It has been used in the synthesis of a variety of drugs, such as the anticonvulsant lamotrigine and the antidepressant fluoxetine. It has also been used in the synthesis of other compounds, such as the anti-inflammatory agent ibuprofen and the anti-cancer agent imatinib. Additionally, 1-B-4-CPD has been used in the synthesis of a number of peptides and proteins, such as insulin and growth hormone.
特性
IUPAC Name |
1-benzyl-4-cyclopropylsulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-20(19,15-7-8-15)17-10-4-9-16(11-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHJSGUOVOGKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-1-(pyridin-2-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B6458815.png)
![2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6458819.png)
![2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6458825.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6458833.png)
![6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoline](/img/structure/B6458835.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine](/img/structure/B6458847.png)
![4-[6-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6458861.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B6458863.png)
![4-[2-methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6458866.png)
![2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine](/img/structure/B6458877.png)
![6-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine](/img/structure/B6458902.png)
![2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6458905.png)
![2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6458911.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6458915.png)